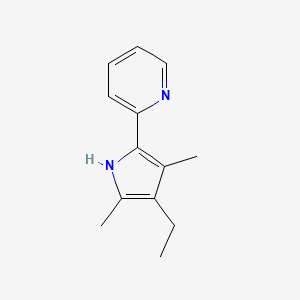
Isopentenyl-Adenine-9-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentenyl-Adenine-9-glucoside is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of adenine, where an isopentenyl group is attached to the nitrogen at position 6, and a glucose molecule is attached to the nitrogen at position 9. It plays a crucial role in regulating various physiological processes in plants, including cell division, shoot and root growth, and response to environmental stresses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl-Adenine-9-glucoside typically involves the following steps:
-
Preparation of Isopentenyl-Adenine: : This step involves the alkylation of adenine with isopentenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3).
-
Glycosylation: : The isopentenyl-adenine is then glycosylated using a glucosyl donor such as tetra-O-acetyl-α-D-glucopyranosyl bromide. The reaction is catalyzed by a Lewis acid like silver triflate (AgOTf) in an anhydrous solvent such as dichloromethane (DCM).
-
Deprotection: : The final step involves the removal of protecting groups from the glucose moiety to yield this compound. This is typically achieved using a mild acid like acetic acid in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Isopentenyl-Adenine-9-glucoside can undergo oxidation reactions, particularly at the isopentenyl side chain. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced at the adenine ring or the isopentenyl group using reducing agents like sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the adenine ring, particularly at the nitrogen atoms. Reagents such as alkyl halides can be used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized derivatives of the isopentenyl group
Reduction: Reduced forms of the adenine ring or isopentenyl group
Substitution: Substituted adenine derivatives
Scientific Research Applications
Chemistry
In chemistry, Isopentenyl-Adenine-9-glucoside is used as a model compound to study the behavior of cytokinins. It helps in understanding the synthesis, degradation, and interaction of cytokinins with other plant hormones.
Biology
In biological research, this compound is crucial for studying plant growth and development. It is used to investigate the role of cytokinins in cell division, differentiation, and response to environmental stresses.
Medicine
Although primarily studied in plants, this compound has potential applications in medicine. It is being explored for its anti-aging properties and its ability to promote cell proliferation, which could be beneficial in wound healing and tissue regeneration.
Industry
In the agricultural industry, this compound is used to enhance crop yield and improve plant resistance to diseases and environmental stresses. It is also used in tissue culture techniques to promote the growth of plant cells and tissues in vitro.
Mechanism of Action
Isopentenyl-Adenine-9-glucoside exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of cytokinin-responsive genes. These genes are involved in various physiological processes, including cell division, shoot and root growth, and response to environmental stresses. The molecular targets include cytokinin receptors such as CRE1/AHK4, which are part of the two-component signaling system in plants.
Comparison with Similar Compounds
Similar Compounds
Trans-Zeatin: Another naturally occurring cytokinin with a similar structure but different side chain.
Dihydrozeatin: A hydrogenated form of zeatin with similar biological activity.
Benzyladenine: A synthetic cytokinin with a benzyl group instead of an isopentenyl group.
Uniqueness
Isopentenyl-Adenine-9-glucoside is unique due to its specific glycosylation at the nitrogen atom of adenine. This modification enhances its stability and solubility, making it more effective in promoting plant growth and development compared to other cytokinins.
Properties
CAS No. |
83087-94-9 |
|---|---|
Molecular Formula |
C16H23N5O5 |
Molecular Weight |
365.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16-/m1/s1 |
InChI Key |
XEHLLUQVSRLWMH-HDNYONAXSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
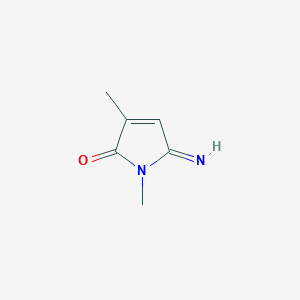


![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
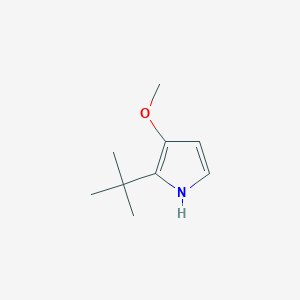
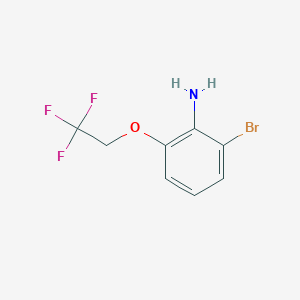
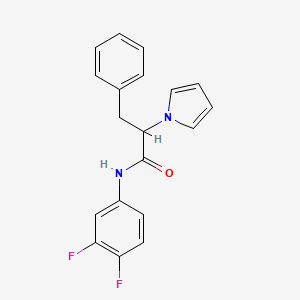

![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
